1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a methoxy group and a 5-methyl-1H-1,2,4-triazol-1-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- typically involves multi-step synthetic routesThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their signaling pathways . These interactions are mediated by the unique structural features of the compound, which allow it to form specific interactions with its targets .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have a similar pyrrolo[3,4-c]pyridine core but differ in their substitution patterns and functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but have a pyrazole ring fused to the pyridine instead of a pyrrole ring.
1,2,4-Triazole derivatives: These compounds contain the 1,2,4-triazole moiety but differ in the other parts of their structure.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in the other similar compounds .
Properties
Molecular Formula |
C11H11N5O |
---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
4-methoxy-7-(5-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H11N5O/c1-7-14-6-15-16(7)11-10-8(3-4-12-10)9(17-2)5-13-11/h3-6,12H,1-2H3 |
InChI Key |
YSNJQVLDUPRJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NN1C2=NC=C(C3=C2NC=C3)OC |
Origin of Product |
United States |
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